molecular formula C6H8Br2 B097325 Cyclohexene, 1,6-dibromo CAS No. 17202-32-3

Cyclohexene, 1,6-dibromo

Cat. No.: B097325
CAS No.: 17202-32-3
M. Wt: 239.94 g/mol
InChI Key: GOMHXBPKIHKYIA-UHFFFAOYSA-N
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Description

Cyclohexene, 1,6-dibromo is a chemical compound widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound has a variety of applications in the field of organic chemistry, including synthesis of other compounds and as a reagent in chemical reactions.

Scientific Research Applications

Oxidation and Auto-Ignition

One study focused on the oxidation and auto-ignition of cyclohexane, cyclohexene, and cyclohexa-1,3-diene to identify pathways leading to benzene formation at low temperatures. This research has implications for understanding combustion processes and the formation of environmentally harmful compounds (Lemaire et al., 2001).

Environmental Persistence and Toxicity

Research on 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a brominated flame retardant, has revealed its structural characteristics, thermal stabilities, and potential environmental impact. The studies have highlighted the presence of TBECH in the Canadian Arctic, indicating its persistence and long-range transport potential, which raises concerns about its effects on wildlife and ecosystems (Arsenault et al., 2008; Tomy et al., 2008).

Dehydrogenation to Benzene

Investigations into the dehydrogenation of cyclohexane, cyclohexene, and cyclohexadiene on nickel and platinum surfaces have provided insights into the chemical mechanisms underlying the conversion of these compounds to benzene. This research is relevant for developing catalytic processes in chemical manufacturing (Tsai et al., 1982).

Catalytic Halocyclization

A study reported the Pd-catalyzed halocyclization of unactivated 1,6-diynes, demonstrating the synthesis of dibromo-substituted dihydropyrans and other cyclic compounds. This work contributes to the field of synthetic organic chemistry by providing a method for constructing complex molecular structures with high stereoselectivity (Wang et al., 2021).

Synthesis and Liquid Crystalline Properties

The synthesis and characterization of new liquid crystalline cyclohexene and cyclohexane derivatives have been explored, offering potential applications in the development of advanced materials for electronic and photonic devices (Bezborodov et al., 2002).

Mechanism of Action

The reaction of cyclohexene with bromine is an example of electrophilic addition . The bromine molecule is polarized by the approaching pi bond in the cyclohexene, leading to the formation of a bromonium ion, which is then attacked by a bromide ion .

Properties

IUPAC Name

1,6-dibromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHXBPKIHKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335843
Record name Cyclohexene, 1,6-dibromo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-32-3
Record name Cyclohexene, 1,6-dibromo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dibromocyclohex-1-ene
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